molecular formula C22H19ClN2O2S2 B11960705 (3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11960705
M. Wt: 443.0 g/mol
InChI Key: ASALIJMHBJJVKQ-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a thiazolidinone ring, an indolinone core, and various functional groups. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring and the indolinone core. Typical synthetic routes might include:

    Formation of the Thiazolidinone Ring: This could involve the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Formation of the Indolinone Core: This might involve cyclization reactions starting from an appropriate precursor, such as an o-nitrobenzyl derivative.

    Coupling Reactions: The final step could involve coupling the thiazolidinone and indolinone moieties under specific conditions, possibly using a catalyst.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazolidinone sulfur or the indolinone nitrogen.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorobenzyl group might participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might inhibit specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent against bacteria or fungi.

Medicine

    Drug Development: The compound could be a lead compound for developing new pharmaceuticals, particularly for diseases where enzyme inhibition is a therapeutic strategy.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound inhibits an enzyme, it might bind to the active site, blocking substrate access. Molecular targets could include enzymes like kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings.

    Indolinones: Compounds with similar indolinone cores.

    Chlorobenzyl Derivatives: Compounds with similar chlorobenzyl groups.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H19ClN2O2S2

Molecular Weight

443.0 g/mol

IUPAC Name

(5Z)-3-butyl-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19ClN2O2S2/c1-2-3-12-24-21(27)19(29-22(24)28)18-15-9-5-7-11-17(15)25(20(18)26)13-14-8-4-6-10-16(14)23/h4-11H,2-3,12-13H2,1H3/b19-18-

InChI Key

ASALIJMHBJJVKQ-HNENSFHCSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.